molecular formula C19H21N5O2S B6441901 3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549020-92-8

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6441901
CAS No.: 2549020-92-8
M. Wt: 383.5 g/mol
InChI Key: PNRDTOZYGZITJO-UHFFFAOYSA-N
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Description

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a benzothiazole core with a diazepane and pyrimidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactionsCommon reagents used in these steps include cyclopropylamine, pyrimidine derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Share the benzothiazole core but differ in their substituents.

    Diazepane derivatives: Contain the diazepane ring but have different functional groups attached.

    Pyrimidine derivatives: Feature the pyrimidine ring with various substituents.

Uniqueness

The uniqueness of 3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide lies in its combination of these three distinct structural motifs, which may confer unique biological activities and chemical properties compared to other compounds .

Properties

IUPAC Name

3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-27(26)16-5-2-1-4-15(16)19(22-27)24-11-3-10-23(12-13-24)17-8-9-20-18(21-17)14-6-7-14/h1-2,4-5,8-9,14H,3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRDTOZYGZITJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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